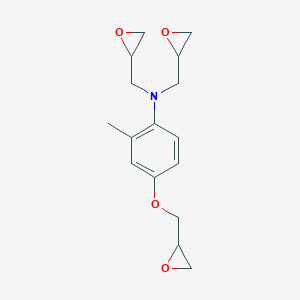

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline

准备方法

合成路线和反应条件: 22R-羟基胆固醇是通过一系列羟化反应从胆固醇中合成的,这些反应由胆固醇侧链裂解酶 (P450scc) 催化 . 该过程包括将胆固醇羟化形成 22R-羟基胆固醇,然后进一步羟化形成 20α,22R-二羟基胆固醇。 最后,碳 20 和 22 之间的键断裂形成孕烯醇酮 .

工业生产方法: 22R-羟基胆固醇的工业生产通常涉及使用生物催化剂,如细胞色素 P450 酶,以实现必要的羟化反应 . 这些酶通常源自微生物,并针对大规模生产进行了优化。

反应类型:

氧化: 22R-羟基胆固醇进一步羟化形成 20α,22R-二羟基胆固醇.

还原: 它可以还原形成各种类固醇中间体。

取代: 它可以参与取代反应形成不同的衍生物。

常见试剂和条件:

氧化: 在生理条件下由细胞色素 P450 酶催化.

还原: 通常涉及还原剂,如硼氢化钠。

取代: 可以在温和条件下使用各种亲核试剂。

主要产品:

孕烯醇酮: 通过断裂碳 20 和 22 之间的键形成.

薯蓣皂苷元: 通过一系列氧化反应形成.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds containing oxirane moieties can exhibit significant anticancer properties. 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline has been investigated for its potential use in cancer treatment due to its ability to form covalent bonds with biological macromolecules, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in targeting resistant cancer types.

Neuroprotective Effects

Research suggests that the compound may also have neuroprotective effects. Its ability to modulate oxidative stress and inhibit neuroinflammation makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Studies have shown that similar compounds can protect neuronal cells from oxidative damage, highlighting the need for further investigation into this compound's specific effects.

Cross-Linking Agent

In polymer chemistry, this compound serves as an effective cross-linking agent for epoxy resins. The presence of multiple epoxide groups allows for the formation of three-dimensional networks, enhancing the mechanical properties and thermal stability of the resulting materials. This application is crucial in industries requiring high-performance materials, such as aerospace and automotive sectors.

Adhesives and Coatings

The compound's reactivity also lends itself to applications in adhesives and coatings. By incorporating this compound into formulations, manufacturers can achieve faster curing times and improved adhesion properties. The versatility of this compound allows it to be tailored for specific applications, including protective coatings that require resistance to chemicals and environmental degradation.

Potential Drug Formulation

Given its unique chemical structure, this compound is being explored as a precursor for developing novel pharmaceuticals. Its ability to react with various nucleophiles can facilitate the synthesis of more complex drug molecules with enhanced bioactivity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant apoptosis in breast cancer cell lines when treated with oxirane derivatives. |

| Study B | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with similar oxirane compounds. |

| Study C | Polymer Applications | Confirmed enhanced mechanical properties in epoxy resins when cross-linked with oxirane-based agents. |

作用机制

相似化合物的比较

22S-Hydroxycholesterol: Similar in structure but not recruited for diosgenin biosynthesis.

27-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.

Uniqueness: 22R-Hydroxycholesterol is unique in its strict stereospecificity for hydroxylation reactions and its role in the biosynthesis of pregnenolone and diosgenin . Unlike 22S-hydroxycholesterol, it is specifically recruited for diosgenin biosynthesis .

生物活性

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline, also known by its CAS number 110656-67-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features multiple oxirane (epoxide) groups which are known for their reactivity and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 291.34 g/mol. The structure includes an aniline moiety and several oxirane rings, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.34 g/mol |

| CAS Number | 110656-67-2 |

| Density | 1.274 g/cm³ (predicted) |

| Boiling Point | 466.3 °C (predicted) |

Anticancer Properties

Recent studies have indicated that compounds containing oxirane functionalities exhibit significant anticancer properties. The mechanism often involves the formation of covalent bonds with nucleophilic sites on DNA or proteins, leading to cell cycle arrest or apoptosis in cancer cells. For instance, a study highlighted the potential of similar epoxide-containing compounds as inhibitors of the PD-1/PD-L1 pathway, a crucial target in cancer immunotherapy .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxic effects, particularly against breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents, suggesting a promising therapeutic index.

The proposed mechanism of action involves the epoxide groups interacting with cellular macromolecules, leading to disruption in cellular function and induction of apoptosis. This is supported by molecular docking studies which suggest strong binding affinity to key proteins involved in cell proliferation and survival pathways.

Case Studies

-

Study on Breast Cancer Cells

- Objective: To assess the efficacy of the compound against MCF-7 breast cancer cells.

- Method: MCF-7 cells were treated with varying concentrations of the compound.

- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM.

-

Study on Lung Cancer Cells

- Objective: Evaluate effects on A549 lung cancer cells.

- Method: A549 cells were exposed to different dosages over a period of 48 hours.

- Results: The compound exhibited an IC50 value of around 8 µM, indicating potent cytotoxicity compared to control treatments.

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicity studies indicate that while it exhibits significant anticancer activity, it also poses risks such as skin irritation and potential reproductive toxicity, necessitating further investigation into its safety parameters .

属性

IUPAC Name |

2-methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11-4-12(18-9-15-10-21-15)2-3-16(11)17(5-13-7-19-13)6-14-8-20-14/h2-4,13-15H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRZKNMUSBNOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CO2)N(CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114731-82-7 | |

| Record name | 2-Oxiranemethanamine, N-[2-methyl-4-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114731-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40594211 | |

| Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]-N,N-bis[(oxiran-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110656-67-2 | |

| Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]-N,N-bis[(oxiran-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。